molecular formula C24H28N4O5S B12397266 Bromodomain inhibitor-9

Bromodomain inhibitor-9

Cat. No.: B12397266
M. Wt: 484.6 g/mol
InChI Key: WVIPVRJNDZWQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromodomain inhibitor-9 is a potent and selective inhibitor of bromodomain-containing protein 9. Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues, particularly in histones, and play a crucial role in the regulation of gene expression. Bromodomain-containing protein 9 is involved in various biological processes, including chromatin remodeling and transcriptional regulation, making it a significant target for therapeutic interventions .

Preparation Methods

The synthesis of bromodomain inhibitor-9 involves several steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography .

Chemical Reactions Analysis

Bromodomain inhibitor-9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and controlled temperatures.

Scientific Research Applications

Bromodomain inhibitor-9 has a wide range of scientific research applications, including:

Mechanism of Action

Bromodomain inhibitor-9 exerts its effects by selectively binding to the acetyl-lysine recognition pocket of bromodomain-containing protein 9. This binding prevents the interaction of bromodomain-containing protein 9 with acetylated histones, thereby inhibiting its role in chromatin remodeling and transcriptional regulation. The molecular targets and pathways involved include the inhibition of gene expression, modulation of cell cycle progression, and suppression of oncogenic signaling pathways .

Comparison with Similar Compounds

Bromodomain inhibitor-9 is unique in its high selectivity and potency compared to other bromodomain inhibitors. Similar compounds include:

Biological Activity

Bromodomain inhibitors, particularly I-BRD9, have garnered significant attention in cancer research due to their ability to selectively inhibit bromodomain-containing proteins, which play crucial roles in chromatin remodeling and gene expression regulation. This article provides a comprehensive overview of the biological activity of I-BRD9, including its mechanisms of action, selectivity, and implications in cancer therapy.

Chemical Characteristics

Chemical Name: 5-Ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide
Purity: ≥98%
Selectivity: I-BRD9 exhibits over 70-fold selectivity for BRD9 compared to a panel of 34 other bromodomains and over 700-fold selectivity over the BET family .

I-BRD9 functions by binding to the bromodomain of BRD9, preventing its interaction with acetylated lysines on histones. This inhibition leads to the downregulation of several genes implicated in cancer progression, including CLEC1 , DUSP6 , FES , and SAMSN1 in Kasumi-1 cells . The selective inhibition is crucial as it minimizes off-target effects associated with less selective compounds.

Biological Activity and Efficacy

Research indicates that I-BRD9 effectively disrupts the function of SWI/SNF chromatin-remodeling complexes, which are often mutated in various cancers. The inhibition of BRD9 has been shown to:

  • Induce Apoptosis: Inhibition leads to increased expression of pro-apoptotic factors such as BIM (BCL2L11), promoting tumor cell death through mitochondrial pathways .
  • Suppress Tumor Growth: Studies have demonstrated that I-BRD9 can inhibit the proliferation of cancer cells by modulating key oncogenes like c-MYC and BCL2 .
  • Alter Immune Microenvironment: By affecting signaling pathways such as STAT3, I-BRD9 enhances the presence of CD3+ and CD8+ lymphocytes, potentially improving anti-tumor immunity .

Case Studies and Clinical Implications

Several studies have explored the therapeutic potential of I-BRD9 in different cancer models:

  • Acute Myeloid Leukemia (AML): A study highlighted that AML cells are dependent on BRD9 for survival. Inhibition using I-BRD9 resulted in significant reductions in cell viability and induced apoptosis in vitro .
  • Ovarian Cancer Models: Research utilizing patient-derived xenograft (PDX) models showed that I-BRD9 effectively suppressed tumor growth by targeting specific oncogenic pathways, demonstrating its potential as a therapeutic agent against resistant ovarian cancer subtypes .
  • Prostate Cancer: In preclinical models, I-BRD9 was shown to inhibit the interaction between BRD4 and androgen receptors, which is critical for tumor progression in prostate cancer .

Structure-Activity Relationship (SAR)

The selectivity and potency of I-BRD9 have been characterized through structure-activity relationship studies. These studies reveal that modifications to the chemical structure can significantly impact binding affinity and selectivity towards BRD9 over BRD7. For example:

CompoundSelectivity for BRD9Binding Affinity (Kd)
I-BRD9High7.3 nM
BI-7273Low9 nM
BI-9564Moderate12-fold selective

These findings underscore the importance of chemical modifications in enhancing inhibitor selectivity while minimizing off-target interactions .

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-(4,7-dimethyl-2-oxo-1H-quinolin-6-yl)-5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzamide

InChI

InChI=1S/C24H28N4O5S/c1-15-12-23(29)25-21-11-16(2)20(14-18(15)21)26-24(30)19-13-17(34(31,32)27(3)4)5-6-22(19)28-7-9-33-10-8-28/h5-6,11-14H,7-10H2,1-4H3,(H,25,29)(H,26,30)

InChI Key

WVIPVRJNDZWQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCOCC4)C(=CC(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.